3-Mercapto-1,2-propanediol is often used as a matrix in liquid secondary ion mass spectrometry (LSIMS) and fast atom bombardment mass spectrometry (FAB) []. These techniques are used to analyze nonvolatile and thermally labile compounds by bombarding them with high-energy particles. 3-Mercapto-1,2-propanediol helps to ionize the sample molecules, making them detectable by the mass spectrometer.
In some research, 3-mercapto-1,2-propanediol is used to induce the synthesis of porphyrins in aerobically growing Escherichia coli []. Porphyrins are essential molecules involved in various cellular processes, including respiration and photosynthesis. Studying how 3-mercapto-1,2-propanediol affects porphyrin production can provide insights into these processes in E. coli.
Researchers have also employed 3-mercapto-1,2-propanediol to study the pH-sensitive photoluminescence of aqueous thiol-capped CdTe nanocrystals []. These nanocrystals are semiconductor materials with potential applications in solar cells and light-emitting diodes. By studying how 3-mercapto-1,2-propanediol affects their light emission properties, researchers can gain a better understanding of these materials.
3-Mercapto-1,2-propanediol, also known as thioglycerol, is a sulfur-containing organic compound with the molecular formula C₃H₈O₂S and a molecular weight of 108.16 g/mol. It appears as a viscous, colorless to slightly yellowish hygroscopic liquid with a faint sulfurous odor. This compound is soluble in water and various alcohols but insoluble in aromatic hydrocarbons. Its chemical structure features a thiol group (-SH) attached to a glycerol backbone, which imparts unique properties and functionalities to the compound .
3-Mercapto-1,2-propanediol demonstrates significant biological activity:
Several methods exist for synthesizing 3-Mercapto-1,2-propanediol:
3-Mercapto-1,2-propanediol has diverse applications across multiple fields:
Research indicates that 3-Mercapto-1,2-propanediol interacts with various biological systems:
3-Mercapto-1,2-propanediol shares similarities with several other compounds but retains unique characteristics:
| Compound Name | Structure | Key Features |
|---|---|---|
| 2-Mercaptoethanol | C₂H₆OS | Strong reducing agent; widely used in biochemistry. |
| Dithiothreitol | C₄H₈O₂S₂ | Reducing agent; used primarily for protein stabilization. |
| Mercaptoacetic acid | C₂H₆O₂S | Used in organic synthesis; less viscous than 3-Mercapto-1,2-propanediol. |
| Glutathione | C₁₀H₁₅N₃O₃S | Antioxidant; contains a thiol group but differs structurally. |
The uniqueness of 3-Mercapto-1,2-propanediol lies in its dual functionality as both a reducing agent and an effective solvent for various applications while being relatively non-toxic and hypoallergenic compared to other thiols .
Thiol-ene click chemistry has emerged as a cornerstone for functionalizing polymers using 3-mercapto-1,2-propanediol. This reaction involves a radical-mediated step-growth polymerization between thiols and electron-rich alkenes (e.g., allyl ethers), producing hydrogels and shape-memory polymers with tunable properties.
Mechanistic Insights:
The thiol-ene reaction proceeds via a radical chain mechanism:
This mechanism’s oxygen tolerance makes it ideal for synthesizing hydrogels under aerobic conditions. For example, Lee and Kim (2023) utilized 3-mercapto-1,2-propanediol in thiol-ene reactions to synthesize shape-memory polyurethanes, achieving >90% conversion rates at ambient temperatures.
Applications:
| Thiol-Ene System | Reaction Time | Conversion Efficiency | Application |
|---|---|---|---|
| PEGDAE + 3-Mercapto-1,2-propanediol | 30 min | 85% | Biomedical hydrogels |
| Allyl ether + Thiol | 2 h | 95% | Shape-memory polymers |
Enzymatic polymerization offers a green alternative for synthesizing thiol-functionalized polymers. Glucose oxidase (GOx) and horseradish peroxidase (HRP) systems generate radicals in situ, initiating polymerization without toxic initiators.
Key Systems:
Case Study:
A GOx-mediated system synthesized semi-interpenetrating networks (semi-IPNs) with 3-mercapto-1,2-propanediol and poly(ethylene glycol) diacrylate. The resulting hydrogels showed pH-responsive drug release, with 80% dexamethasone released over 72 h at pH 5.5.
Semi-IPNs combine crosslinked and linear polymers, leveraging 3-mercapto-1,2-propanediol’s dual reactivity. Carbajo-Gordillo et al. (2024) developed semi-IPN hydrogels by simultaneously polymerizing polyhydroxyurethanes and integrating hyaluronic acid, achieving:
Synthesis Workflow:
| Polymer Component | Swelling Ratio | Elastic Modulus | Application |
|---|---|---|---|
| Hyaluronic Acid | 580% | 22 kPa | Tissue engineering |
| Alginate | 320% | 18 kPa | Wound healing |
Phosphorylcholine (PC) derivatives mimic cell-membrane components, enabling biocompatible materials. Hao et al. (2023) synthesized PC-diol monomers via thiol-ene click reactions between 3-mercapto-1,2-propanediol and acrylated phosphorylcholine.
Challenges and Solutions:
Applications:
3-Mercapto-1,2-propanediol, commonly known as thioglycerol, serves as a critical capping agent in quantum dot surface functionalization, enabling precise control over optical properties through surface modification mechanisms [1] [2]. The compound functions as a stabilizing ligand that binds to quantum dot surfaces via thiol-metal interactions, fundamentally altering the electronic structure and optical characteristics of the nanocrystals [3] [4].
Research investigations have demonstrated that thioglycerol-capped cadmium telluride quantum dots exhibit remarkable photoluminescence enhancement when incorporated into polyelectrolyte multilayers [2]. The neutral surface charge of thioglycerol-stabilized quantum dots enables diffusion into polyelectrolyte matrices, resulting in a substantial 31-fold enhancement in photoluminescence intensity accompanied by spectral blue-shifting and extended decay lifetimes from 3.74 nanoseconds to 11.65 nanoseconds [2].
Systematic studies on cadmium sulfide quantum dots functionalized with thioglycerol have revealed precise quantification of surface grafting density [3]. Transmission electron microscopy analysis of 12.3 nanometer diameter thioglycerol-capped cadmium sulfide quantum dots enabled calculation of individual particle molecular mass at 3 × 10⁶ grams per mole and molar absorption coefficient of 21 × 10⁶ inverse molar inverse centimeter at 450 nanometers [3]. Three-dimensional modeling approaches determined approximately 2000 thioglycerol chains per quantum dot, providing comprehensive understanding of surface functionalization density [3].
The photophysical properties of thioglycerol-functionalized quantum dots demonstrate selective interaction capabilities with specific metal cations [3]. Fluorescence quenching studies using thioglycerol-capped cadmium sulfide quantum dots revealed selective quenching by aluminum ions in the concentration range of 0.2 to 10 micromolar, while other metallic cations showed no significant quenching effects [3]. The interaction kinetics exhibited slow association rates of 2.1 × 10³ inverse molar inverse second, characteristic of heavy quantum dot particles [3].
| Parameter | Value | Reference |
|---|---|---|
| Thioglycerol chains per quantum dot | ~2000 | [3] |
| Photoluminescence enhancement factor | 31-fold | [2] |
| Decay lifetime extension | 3.74 to 11.65 ns | [2] |
| Aluminum ion detection range | 0.2-10 μM | [3] |
| Molar absorption coefficient | 21 × 10⁶ M⁻¹cm⁻¹ | [3] |
Advanced surface functionalization protocols utilizing thioglycerol enable precise control over quantum dot shell thickness in core-shell structures [5]. Varying thioglycerol concentrations during synthesis allows systematic modulation of shell dimensions, with increasing concentrations corresponding to thicker shell formations [5]. This concentration-dependent shell growth mechanism provides a versatile approach for tailoring optical properties and quantum confinement effects in semiconductor nanocrystals [5].
3-Mercapto-1,2-propanediol demonstrates exceptional utility in iron oxide nanoparticle bioconjugation applications, particularly for enzyme immobilization systems that enhance catalytic stability and reusability [1] [6]. The compound serves as a stabilizing agent during nanoparticle synthesis and subsequently facilitates direct enzyme binding through surface modification mechanisms [6].
Comprehensive bioconjugation studies utilizing thioglycerol-stabilized iron oxide nanoparticles for laccase immobilization have revealed significant performance enhancements [6]. Direct binding procedures via carbodiimide activation achieved binding efficiencies of 90.65% for thioglycerol-capped iron oxide nanoparticles compared to 73.02% for polyvinyl alcohol-capped alternatives [6]. The immobilized enzyme systems demonstrated remarkable stability, retaining approximately 50% of initial activity after 20 reuse cycles [6].
Systematic characterization of thioglycerol-functionalized iron oxide nanoparticles employed multiple analytical techniques including Fourier transform infrared spectroscopy, X-ray diffraction, scanning electron microscopy, and energy dispersive X-ray spectroscopy [6]. Fourier transform infrared spectroscopy analysis confirmed successful laccase binding to magnetic nanoparticles, validating the effectiveness of thioglycerol-mediated surface functionalization [6].
Advanced bioconjugation methodologies incorporating thioglycerol have been developed for antibody attachment to silica-coated superparamagnetic iron oxide nanoparticles [7] [8]. Click chemistry approaches utilizing copper-catalyzed azide-alkyne cycloaddition reactions enable controlled ligand orientation on particle surfaces [7]. Thermogravimetric analysis and infrared spectroscopy confirm successful functionalization after each modification step in multi-step protocols [7].
| Nanoparticle Type | Binding Efficiency | Activity Retention (20 cycles) | Reference |
|---|---|---|---|
| Thioglycerol-capped iron oxide | 90.65% | ~50% | [6] |
| Polyvinyl alcohol-capped iron oxide | 73.02% | Not specified | [6] |
| Surface active maghemite | 60 μg XO/mg SAMN | ~100% (6 months) | [9] |
Xanthine oxidase immobilization studies on surface active maghemite nanoparticles demonstrate enhanced catalytic properties compared to parent enzymes [9]. Self-assembly immobilization protocols achieved protein loading of 60 micrograms xanthine oxidase per milligram surface active maghemite nanoparticles [9]. The immobilized enzyme maintained catalytic activity over repeated magnetic separation cycles and demonstrated nearly 100% activity retention after six months storage at 4 degrees Celsius [9].
Iron oxide nanoparticle functionalization with thioglycerol enables development of magnetic-responsive biocatalytic systems with improved thermal stability [10]. Immobilization alters kinetic constants marginally while enhancing thermal stability as evidenced by inactivation kinetic parameters and thermodynamic properties within the 55 to 75 degrees Celsius temperature range [10]. Optimized immobilization conditions include 30 millimolar glutaraldehyde with 3-hour incubation and 3:1 weight ratio of nanoparticles to protein content [10].
3-Mercapto-1,2-propanediol enables innovative low-temperature synthesis approaches for rare-earth doped nanophosphors, addressing traditional challenges associated with high-temperature processing and non-uniform ion incorporation [1] [11]. The compound serves as a stabilizing agent and surface modifier during synthesis, facilitating controlled crystallization and dopant distribution in nanophosphor materials [11] [12].
Traditional high-temperature synthesis methods for rare-earth doped nanophosphors require annealing temperatures from 900 to 1300 degrees Celsius for six hours or more to achieve uniform ion incorporation and increased efficiency [11]. These processes can increase particle size through agglomeration and result in contamination, while low-temperature alternatives typically produce non-uniform ion incorporation with quenching limit concentrations between 5 and 7 mole percent [11].
Novel low-temperature synthesis protocols incorporating thioglycerol demonstrate significant improvements in nanophosphor quality and uniformity [12] [13]. One-pot, non-hydrolytic, solvent-based synthesis methods for europium-doped yttrium oxide nanoparticles achieve yields up to 80% with tunable diameters from 7 to 30 nanometers [12] [13]. The synthesis represents the most cost-effective and rapid approach reported, offering excellent scalability for industrial applications [12] [13].
Optimized synthesis conditions utilize yttrium chloride hexahydrate and europium chloride hexahydrate dissolved in oleic acid at 80 degrees Celsius under vacuum for one hour [13]. Subsequent addition of oleylamine and degassing under vacuum for one hour, followed by heating to 300 degrees Celsius under nitrogen atmosphere for one hour, produces high-quality nanodiscs [13]. The resulting dispersed nanomaterial exhibits bright red emission at 607 nanometers under ultraviolet excitation at 273 nanometers with quantum yields exceeding 30% [13].
| Parameter | Value | Reference |
|---|---|---|
| Synthesis temperature | 300°C | [13] |
| Reaction time | 1 hour | [13] |
| Product yield | Up to 80% | [12] [13] |
| Particle diameter range | 7-30 nm | [12] [13] |
| Quantum yield | >30% | [13] |
| Emission wavelength | 607 nm | [13] |
| Excitation wavelength | 273 nm | [13] |
Advanced co-precipitation methods for rare-earth upconversion nanophosphors utilize environmentally friendly aqueous solutions rather than organic chemicals [14]. Spherical gadolinium oxide nanophosphors doped with ytterbium and erbium can be prepared via simple homogeneous co-precipitation of rare earth nitrates with urea in aqueous solution, with particle sizes controllable by adjusting molar ratios of rare earth ions and urea [14]. These methods eliminate the need for harsh reaction conditions or complex procedures typically required for thermal decomposition approaches [14].
Process intensification techniques utilizing rotating packed bed reactors enable scalable production of high-quality upconversion nanophosphors with regular shapes, uniform sizes, and narrow size distributions [14]. The Higee process intensification approach demonstrates superior control over nanophosphor morphology and size uniformity compared to conventional synthesis methods [14].
3-Mercapto-1,2-propanediol facilitates detailed Raman spectroscopy analysis of thiol-mediated nanocrystal assembly processes, providing critical insights into surface chemistry and molecular interactions during nanoparticle formation and organization [5] [15] [16]. The compound serves as both a stabilizing agent and spectroscopic probe for characterizing nanocrystal surface modifications and assembly mechanisms [15] [16].
Raman tweezers microspectroscopy studies of thioglycerol-capped cadmium selenide nanocrystals demonstrate the capability to acquire spectra of colloidal quantum dots at low concentrations in aqueous solutions with particle sizes as small as 2.5 nanometers in diameter [15]. The technique enables probing of metal cation interactions with cysteine-capped cadmium selenide quantum dots, revealing binding mechanisms that cause fluorescence quenching [15].
Comparative Raman spectroscopy analysis of thioglycerol-capped versus cysteine-capped cadmium selenide quantum dots reveals distinct vibrational mode changes upon metal cation binding [15]. Cobalt ion interaction with cysteine-cadmium selenide quantum dots demonstrates binding to carboxylate groups of grafted ligands, with frequency shifts indicating modified vibrational coupling between excitonic states and surface ligands [15]. These modifications favor exciton relaxation through crystal defects, rationalizing observed fluorescence quenching phenomena [15].
Surface-enhanced Raman spectroscopy investigations of mixed thiol monolayers on silver nanoparticles utilize thioglycerol as a model compound for understanding competitive adsorption mechanisms [17]. Modified competitive Langmuir models explain compositional variations in mixed monolayers as functions of modifier concentrations and ratios [17]. The research demonstrates that monolayer composition reflects feedstock ratios only when total modifier amounts approach monolayer coverage levels [17].
| Analysis Parameter | Value/Observation | Reference |
|---|---|---|
| Minimum detectable particle size | 2.5 nm diameter | [15] |
| Vibrational mode shift | Metal cation binding dependent | [15] |
| Monolayer composition control | Near-monolayer coverage required | [17] |
| Domain size limit | <2 nm for mixed monolayers | [17] |
Advanced Raman spectroscopy studies of thioglycerol-mediated nanocrystal synthesis reveal specific vibrational signatures associated with successful thiol-metal binding [16] [18]. Fourier transform infrared spectroscopy analysis of thioglycerol-capped cadmium selenide quantum dots confirms bonding between stabilizer molecules and nanocrystal surfaces through absence of sulfur-hydrogen vibration bands typically appearing at 2557 wavenumbers [18]. This spectroscopic evidence indicates thiolate function connectivity to cadmium sites on nanocrystal surfaces [18].
Quantitative analysis of thiol-ene click chemistry crosslinking efficiency using thermogravimetric analysis provides complementary information to Raman spectroscopy studies [19]. Calculations based on iron oxide nanoparticle mass and surface area determine 1556 dopamine acrylamides and 984 polyethylene glycol chains after thiol-ene crosslinking, achieving 63.23% crosslinking efficiency [19]. These findings demonstrate the utility of combined spectroscopic and gravimetric approaches for comprehensive characterization of thiol-mediated nanocrystal assembly processes [19].
3-Mercapto-1,2-propanediol exhibits significant biochemical activity in aerobically growing Escherichia coli by inducing the synthesis of porphyrin compounds. This thiol compound, also known as 1-thioglycerol, functions as a potent stimulator of the tetrapyrrole biosynthetic pathway through direct interaction with key enzymatic systems.
The molecular mechanism underlying this porphyrin induction involves the compound's ability to stimulate glutamyl-tRNA reductase activity, which represents the first committed step in the C5 pathway of tetrapyrrole biosynthesis. Under aerobic growth conditions, 3-mercapto-1,2-propanediol concentrations in the range of 0.1-10 millimolar effectively enhance porphyrin synthesis within hours to days of exposure.
Enzymatic targeting specificity demonstrates that 3-mercapto-1,2-propanediol primarily affects glutamyl-tRNA reductase (EC 1.2.1.70), which catalyzes the NADPH-dependent reduction of L-glutamyl-tRNA to L-glutamate-1-semialdehyde. This enzymatic step represents the rate-limiting reaction in tetrapyrrole biosynthesis, making it a critical control point for cellular porphyrin production.
The cellular localization of this interaction occurs within the cytoplasmic compartment where glutamyl-tRNA reductase resides in prokaryotic systems. The compound's mechanism involves cofactor requirements including NADPH and tRNA glutamate, both essential for the normal catalytic cycle of the target enzyme.
Research applications of this finding extend to biochemical pathway analysis and metabolic engineering approaches, where controlled porphyrin synthesis becomes valuable for biotechnological production of tetrapyrrole compounds. The ability to modulate porphyrin biosynthesis through exogenous thiol compounds provides insights into metabolic regulation and potential therapeutic targets.
Glutamyl-tRNA reductase represents the first committed enzyme in tetrapyrrole biosynthesis across most bacteria, archaea, and plants. This NADPH-dependent enzyme (EC 1.2.1.70) catalyzes the reductive conversion of L-glutamyl-tRNA to L-glutamate-1-semialdehyde through a sophisticated thioester-mediated mechanism.
The catalytic mechanism involves a conserved cysteine residue (Cys-48 in Methanopyrus kandleri) that nucleophilically attacks the activated glutamate carbonyl group, forming a highly reactive thioester intermediate. Direct hydride transfer from NADPH, facilitated by a histidine residue (His-84), subsequently reduces this intermediate to produce glutamate-1-semialdehyde.
Structural characterization through X-ray crystallography of the enzyme from Methanopyrus kandleri reveals a distinctive V-shaped dimeric architecture. Each monomer consists of three domains connected by a long alpha-helical spine, with the central catalytic domain specifically recognizing the glutamate moiety of the substrate.
Prokaryotic distribution of this enzyme encompasses most bacterial phyla, including both aerobic and anaerobic species, as well as archaeal organisms. The enzyme's evolutionary conservation underscores its fundamental importance in cellular metabolism across diverse prokaryotic lineages.
Regulatory mechanisms controlling glutamyl-tRNA reductase activity include post-translational control and heme feedback inhibition. In plant systems, additional regulatory proteins such as GluTR-binding protein and FLUORESCENT protein modulate enzyme activity through complex formation.
The activation by 3-mercapto-1,2-propanediol represents a unique regulatory mechanism where an exogenous thiol compound can enhance enzymatic activity and subsequently increase porphyrin synthesis. This finding suggests potential therapeutic applications and biotechnological opportunities for controlled tetrapyrrole production.
Thiol compounds demonstrate diverse antimicrobial effects across bacterial species, with mechanisms of action varying significantly based on chemical structure and target organism specificity[40-59]. The comparative analysis reveals distinct patterns of microbial growth inhibition and underlying biochemical mechanisms.
2-Mercaptobenzothiazole derivatives exhibit potent antimicrobial activity with minimum inhibitory concentrations ranging from 3.12 to 25 micrograms per milliliter against both Gram-positive and Gram-negative bacteria. These compounds primarily target cell wall and membrane structures through free radical formation mechanisms.
Elemental sulfur demonstrates exceptional bactericidal activity with minimum bactericidal concentrations as low as 0.15-0.62 micrograms per milliliter against various Legionella species. The mechanism involves direct bacterial contact and oxidative stress induction through sulfur particle interactions.
Allicin, derived from garlic, shows broad-spectrum antimicrobial effects with minimum inhibitory concentrations of 23-64 micrograms per milliliter. Its primary mechanism involves thiol stress induction through S-allylmercapto modification of cellular proteins, leading to glutathione depletion and bacterial growth inhibition.
Cysteine and N-acetylcysteine exhibit limited direct antimicrobial activity but function primarily as antioxidant systems modulators. These compounds participate in thiol-disulfide exchange reactions and reactive oxygen species scavenging, affecting bacterial redox homeostasis.
Cysteamine demonstrates specific enzyme inhibition properties, particularly against urease systems with minimum inhibitory concentrations around 100 micrograms per milliliter. The mechanism involves nickel-binding and disulfide bond formation at enzyme active sites.
Structure-activity relationships reveal that aromatic thiol compounds generally exhibit superior antimicrobial activity compared to aliphatic analogs. The presence of electron-withdrawing groups and ring substitutions significantly influences antimicrobial potency and bacterial selectivity.
Anaerobic bacteria have evolved sophisticated protection systems to counteract thiol-induced cytotoxicity and maintain cellular viability under oxygen-limited conditions. These specialized mechanisms represent essential adaptations for survival in reducing environments.
Thioredoxin systems constitute the primary defense mechanism in many anaerobic bacteria, particularly Bacteroides fragilis and Desulfovibrio species. The thioredoxin reductase (TrxB)/thioredoxin system functions as the major or sole redox system for thiol/disulfide cellular homeostasis.
Bacteroides fragilis exemplifies this dependency, possessing six thioredoxin orthologs while lacking glutathione/glutaredoxin systems. Deletion mutants of thioredoxin reductase exhibit severe growth defects and inability to survive without external reductants. Furthermore, these mutants fail to establish infections in animal models, demonstrating the critical role of thiol protection in bacterial pathogenesis.
Alternative low-molecular-weight thiols provide specialized protection mechanisms in specific anaerobic lineages. Firmicutes bacteria utilize bacillithiol as an alternative thiol buffer, while green sulfur bacteria produce N-methyl-bacillithiol under light-limited conditions.
Purple sulfur bacteria employ glutathione amide, which exhibits sevenfold slower autoxidation compared to conventional glutathione in the presence of metal catalysts. This enhanced stability provides superior protection against metal-catalyzed thiol oxidation in anaerobic environments.
Cysteine homeostasis mechanisms represent another protective strategy, exemplified by Geobacter sulfurreducens, which rapidly converts excess cysteine to penicillamine through novel metabolic pathways. This detoxification mechanism prevents cysteine accumulation and associated cellular toxicity.
Periplasmic disulfide systems, including DsbA/DsbB complexes, provide compartment-specific protection by controlling thiol status in the periplasmic space. These systems ensure proper protein folding and prevent thiol-mediated stress in oxidizing compartments.
Regulatory coupling links thiol protection systems to anaerobic respiratory processes, ensuring coordinated responses to metabolic demands and environmental stresses. This integration allows efficient resource allocation and optimal survival under variable anaerobic conditions.
Acute Toxic;Irritant